molecular formula C24H14 B135717 Naphtho[2,3-e]pyrene CAS No. 193-09-9

Naphtho[2,3-e]pyrene

Cat. No. B135717
CAS RN: 193-09-9
M. Wt: 302.4 g/mol
InChI Key: SRCZXQXKBVWAFC-UHFFFAOYSA-N
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Description

Naphtho[2,3-e]pyrene (NP) is a polycyclic aromatic hydrocarbon . It is a synthetic hydrocarbon that has been shown to be carcinogenic in animal tests . It is soluble in organic solvents and can be found in the environment as a result of air pollution .


Synthesis Analysis

A mild and efficient synthesis of a broad scope of substituted naphtho [1,2- a ]pyrene derivatives was accomplished in good yields using an InCl 3 /AgNTf 2 -mediated two-fold alkyne benzannulation reaction .


Molecular Structure Analysis

The molecular formula of Naphtho[2,3-e]pyrene is C24H14. Its average mass is 302.368 Da and its monoisotopic mass is 302.109558 Da .


Physical And Chemical Properties Analysis

Naphtho[2,3-e]pyrene has a density of 1.3±0.1 g/cm3, a boiling point of 552.3±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 80.2±0.8 kJ/mol and its flash point is 282.0±15.1 °C .

Scientific Research Applications

Photoswitches in Photochromic Ophthalmic Lenses

Naphtho[2,3-e]pyrene serves as a key component in photoswitches. Upon external stimulation, it undergoes a ring-opening reaction, leading to the formation of intensely colored merocyanine dyes. These dyes find practical application in photochromic ophthalmic lenses, where they enable reversible color changes in response to varying light conditions .

Organic Solar Cells (OSCs)

As a donor material, Naphtho[2,3-e]pyrene contributes to the fabrication of organic solar cells. Its unique properties make it an efficient multifunctional organic semiconductor, enhancing the performance of OSCs .

Organic Light-Emitting Diodes (OLEDs)

Naphtho[2,3-e]pyrene also finds use in organic light-emitting diodes (OLEDs). Its electron-transporting capabilities contribute to the efficient emission of light in these devices .

Organic Thin-Film Transistors (OTFTs)

In the realm of organic electronics, Naphtho[2,3-e]pyrene acts as an effective material for organic thin-film transistors. Its semiconducting properties enable the construction of high-performance OTFTs .

Mechanochemistry and Force-Responsive Materials

Recent discoveries have revealed the mechanochromic behavior of Naphtho[2,3-e]pyrene. When subjected to mechanical force, it exhibits color changes. This property has led to its application in polymer mechanochemistry. Researchers use it to design force-responsive materials and gain fundamental insights into mechanochemical reactivity. The unique modularity and synthetic accessibility of Naphtho[2,3-e]pyrene allow precise tuning of its properties for specific applications .

Molecular Force Probes

The structure–property relationships established in the photochemical literature serve as a blueprint for designing Naphtho[2,3-e]pyrene-based molecular force probes. These probes allow precise detection of stress and strain in polymeric materials, aiding in fracture mechanics studies and providing valuable insights into polymer mechanochemistry .

Mechanism of Action

Target of Action

Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon

Mode of Action

It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . This can lead to mutations and other changes in the cell.

Biochemical Pathways

Naphtho[2,3-e]pyrene, like other polycyclic aromatic hydrocarbons, is likely to be involved in various biochemical pathways. One such pathway could be the cytochrome P450 pathway , which is responsible for the metabolism of many xenobiotics.

Result of Action

It’s known that polycyclic aromatic hydrocarbons can cause cellular damage, potentially leading to carcinogenesis . This is likely due to their interaction with DNA and other cellular macromolecules.

Action Environment

The action, efficacy, and stability of Naphtho[2,3-e]pyrene can be influenced by various environmental factors. For instance, its formation of chiral domains has been observed when evaporated onto a hexagonal Au (111) surface in an ultrahigh vacuum environment . .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Naphtho[2,3-e]pyrene . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

hexacyclo[10.10.2.02,11.04,9.016,24.019,23]tetracosa-1(22),2,4,6,8,10,12,14,16(24),17,19(23),20-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-6-18-14-22-20-10-4-8-16-12-11-15-7-3-9-19(23(15)24(16)20)21(22)13-17(18)5-1/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCZXQXKBVWAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C6=C(C=CC=C6C3=CC2=C1)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172895
Record name Dibenzo(de,qr)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,3-e]pyrene

CAS RN

193-09-9
Record name Dibenzo[de,qr]naphthacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(de,qr)naphthacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(de,qr)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Naphtho[2,3-e]pyrene formed and what are its potential health concerns?

A1: Naphtho[2,3-e]pyrene is among the C24H14 PAH isomers identified as a product of catechol pyrolysis at high temperatures (1000°C) []. Catechol, a model fuel representing structural units found in coal, wood, and biomass, produces various PAHs upon combustion, including Naphtho[2,3-e]pyrene. This PAH belongs to the pyrene benzologue class []. The significance of this finding lies in the fact that many PAHs, including some C24H14 isomers, are known mutagens and carcinogens []. While the specific health impacts of Naphtho[2,3-e]pyrene aren't detailed in the provided research, its presence as a product of combustion, particularly from materials like coal and biomass, raises concerns due to the established link between PAH exposure and adverse health outcomes.

Q2: What is the significance of studying PAHs like Naphtho[2,3-e]pyrene in the context of environmental pollution?

A2: The identification of Naphtho[2,3-e]pyrene in catechol pyrolysis experiments highlights the potential for its presence in environments impacted by combustion processes []. This is particularly relevant to emissions from coal and biomass burning, which are known sources of various PAHs. Given the association of some PAHs with mutagenicity and carcinogenicity [], the presence of Naphtho[2,3-e]pyrene in combustion byproducts emphasizes the need for monitoring and potentially regulating these emissions to mitigate potential health and environmental risks. Further research into the specific toxicological profile of Naphtho[2,3-e]pyrene is crucial for informed risk assessment and management.

Q3: Are there analytical methods to identify and quantify Naphtho[2,3-e]pyrene in complex mixtures?

A3: The research highlights the use of High-Pressure Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV) absorbance detection and Mass Spectrometry (MS) for identifying and analyzing C24H14 PAHs, including Naphtho[2,3-e]pyrene, in the catechol pyrolysis product mixture []. The study presents the specific UV spectrum used to confirm the identity of Naphtho[2,3-e]pyrene [], demonstrating the applicability of this analytical technique for detecting and quantifying this PAH in complex samples. This information is valuable for researchers studying PAH formation mechanisms and environmental scientists monitoring PAH levels in environmental and industrial samples.

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